molecular formula C23H23N3O5S B2697855 N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-27-8

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

Cat. No. B2697855
CAS RN: 1207062-27-8
M. Wt: 453.51
InChI Key: LKEJYHLUQHSGJE-MDZDMXLPSA-N
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Description

“N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a cinnamamide group and a trimethoxyphenyl group . The compound belongs to the class of organic compounds known as alkyldiarylamines .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a cinnamamide group, and a trimethoxyphenyl group . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The cinnamamide group consists of a phenyl ring attached to an amide group, and the trimethoxyphenyl group is a phenyl ring with three methoxy groups attached .

Scientific Research Applications

Synthesis and Reactions

Research on the synthesis and reactions of related compounds has led to the development of various derivatives with potential for further exploration. For instance, Mahmoud et al. (2011) described the synthesis and reactions of thiazolidinone derivatives, which are closely related to the compound , offering insights into the potential chemical manipulations and the generation of new compounds with varied functionalities (Mahmoud et al., 2011).

Anticancer Evaluation

Compounds related to "N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide" have been evaluated for their anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides and tested them against various cancer cell lines, indicating the potential of such compounds in cancer research (Ravinaik et al., 2021).

Antimicrobial Activities

The synthesis of thiazole derivatives and their evaluation for antimicrobial activities has been a significant area of research. Wardkhan et al. (2008) investigated the antimicrobial activities of newly synthesized thiazole derivatives, suggesting the potential application of such compounds in combating microbial infections (Wardkhan et al., 2008).

Antihyperglycemic Evaluation

Compounds structurally related to "this compound" have also been studied for their antihyperglycemic effects. Kumar et al. (2011) synthesized and studied thiazolidinedione derivatives for their activity in diabetic rats, highlighting the therapeutic potential of such compounds in diabetes management (Kumar et al., 2011).

Mechanism of Action

properties

IUPAC Name

(E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJYHLUQHSGJE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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